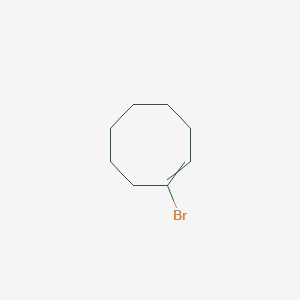

1-Bromocyclooct-1-ene

Description

Overview of Vinylic Halides: Structural Features and Reactivity Principles

In organic chemistry, a vinylic halide is a compound characterized by the presence of a halogen atom bonded directly to one of the sp²-hybridized carbon atoms of an alkene. taylorandfrancis.com Their general formula can be represented as RCH=CHX, where X is a halogen. wikipedia.org This structural feature—the direct attachment of a halogen to a double bond—distinguishes them from allylic halides, where the halogen is bonded to an sp³-hybridized carbon adjacent to a double bond, and from alkyl halides, where the halogen is attached to a saturated sp³ carbon atom.

The reactivity of vinylic halides is significantly influenced by the carbon-halogen bond's position. Unlike alkyl halides, vinylic halides are generally unreactive toward nucleophilic substitution reactions under standard conditions. britannica.com However, they are valuable precursors for other functional groups and participate in several key transformations. They can undergo elimination reactions, typically requiring very strong bases like sodium amide, to form alkynes. britannica.comfiveable.me Furthermore, vinylic halides are important substrates in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental methods for forming carbon-carbon bonds. wikipedia.org They can also be converted into organometallic reagents, for instance, by reacting with magnesium to form Grignard reagents. britannica.com

Significance of Cyclooctene (B146475) Ring Systems in Organic Synthesis

The cyclooctene framework, an eight-membered ring containing one double bond, is a crucial structural motif in organic synthesis. solubilityofthings.com Its significance stems from a combination of moderate ring strain and conformational flexibility. researchgate.net This ring strain makes cyclooctene and its derivatives reactive in certain transformations, most notably in ring-opening metathesis polymerization (ROMP) to produce polyoctenamers, which are polymers with unique properties.

Cyclooctene serves as a versatile building block for constructing more complex molecular architectures, including those found in pharmaceuticals and agrochemicals. researchgate.net A particularly notable feature of the cyclooctene ring is its ability to exist as stable cis and trans isomers. The trans-cyclooctene (B1233481) isomer possesses significantly higher ring strain than the cis form, making it exceptionally reactive. researchgate.net This high reactivity is harnessed in bioorthogonal chemistry, where trans-cyclooctene derivatives react rapidly and selectively with specific partners, such as tetrazines, in complex biological environments. rsc.org This "click-to-release" strategy has applications in areas like targeted drug delivery and cellular imaging. rsc.orguq.edu.au

Current Research Landscape and Academic Relevance of 1-Bromocyclooct-1-ene

This compound (C₈H₁₃Br) is a specific example of a vinylic halide incorporated into a macrocyclic olefin system. nih.gov Its academic relevance lies in its utility as a chemical intermediate for the synthesis of more complex functionalized cyclooctane (B165968) and cyclooctene derivatives. The presence of the bromo-alkene moiety allows for a range of chemical modifications.

The synthesis of this compound itself is a subject of study, with procedures reported in the chemical literature. rsc.org Research often focuses on its subsequent reactions. For instance, it can serve as a precursor in palladium-catalyzed reactions or other cross-coupling methods to introduce new carbon-based or heteroatom-based substituents at the C1 position of the cyclooctene ring. The (E)-isomer, or trans-1-bromocyclooct-1-ene, is of particular interest due to the high strain and reactivity associated with the trans double bond in an eight-membered ring. nih.govbiosynth.com This makes it a valuable tool in specialized synthetic applications, including as a ligand in inorganic chemistry or as a building block in the development of theranostic systems and bioorthogonal probes. uq.edu.aubiosynth.com Spectroscopic data, including ¹³C NMR and mass spectrometry, are available for its characterization. nih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃Br nih.gov |

| Molecular Weight | 189.09 g/mol nih.govbiosynth.com |

| IUPAC Name | (1E)-1-bromocyclooctene nih.gov |

| CAS Number | 4103-11-1 nih.gov |

| Synonyms | 1-Bromo-1-cyclooctene, (1e)-1-Bromocyclooct-1-ene nih.gov |

Table 2: Overview of Reactivity for Vinylic Halides (General)

| Reaction Type | Description |

| Cross-Coupling Reactions | Formation of new C-C bonds (e.g., Suzuki, Stille, Heck couplings). wikipedia.org |

| Elimination Reactions | Formation of alkynes upon treatment with a strong base. britannica.comfiveable.me |

| Grignard Reagent Formation | Reaction with magnesium to form a vinylic Grignard reagent. britannica.com |

| Nucleophilic Substitution | Generally unreactive compared to alkyl halides. britannica.com |

| Addition Reactions | The double bond can undergo addition, for example, with hydrogen halides. britannica.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H13Br |

|---|---|

Molecular Weight |

189.09 g/mol |

IUPAC Name |

1-bromocyclooctene |

InChI |

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2 |

InChI Key |

GORSJTUPMQQONE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=CCC1)Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Bromocyclooct 1 Ene

Nucleophilic Substitution Reactions Involving Vinylic Bromide Moieties

Direct nucleophilic substitution at the sp²-hybridized carbon of vinylic bromides, such as 1-bromocyclooct-1-ene, is generally challenging under standard S(_N)1 and S(_N)2 conditions. The S(_N)1 pathway is disfavored due to the high energy and instability of the resulting vinylic carbocation. The S(_N)2 pathway is also hindered because the incoming nucleophile would experience steric repulsion from the cyclic structure and electronic repulsion from the π-electron cloud of the double bond. organic-chemistry.orglibretexts.org

However, nucleophilic substitution on vinylic bromides can proceed under specific conditions, particularly through intramolecular pathways. While direct intermolecular substitution on this compound is not commonly reported, intramolecular cyclization of vinylic halides containing a tethered nucleophile is a known method for the synthesis of various heterocyclic and carbocyclic systems. researchgate.net These reactions often proceed via an in-plane (S(_N)Vσ) or out-of-plane (S(_N)Vπ) attack on the sp² carbon. researchgate.net For a molecule like this compound to undergo such a reaction, a nucleophilic moiety would need to be present elsewhere on the cyclooctene (B146475) ring at a position suitable for cyclization.

Elimination Reactions from Bromocyclooctenes

A significant and synthetically useful reaction of this compound is its dehydrobromination to form cyclooctyne (B158145). This elimination reaction typically requires a strong base to abstract a proton from the carbon adjacent to the double bond, followed by the expulsion of the bromide ion. The use of potent bases like sodium amide (NaNH₂) is effective in promoting this transformation. organic-chemistry.org

The reaction proceeds via an E2-type mechanism, where the base removes a proton from the C2 position, and the bromide ion is eliminated from the C1 position, leading to the formation of a triple bond within the eight-membered ring. The resulting cyclooctyne is a strained but synthetically valuable intermediate, particularly in the field of copper-free click chemistry.

Table 1: Elimination Reaction of this compound

| Reactant | Reagent | Product | Reference |

| This compound | Sodium Amide (NaNH₂) | Cyclooctyne | organic-chemistry.org |

Addition Reactions Across the Carbon-Carbon Double Bond in this compound

The double bond in this compound is susceptible to addition reactions, primarily electrophilic and radical additions.

Electrophilic Addition: In the presence of an electrophile, such as a hydrogen halide (e.g., HBr), the π electrons of the double bond can act as a nucleophile. The reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom of HBr would add to the carbon atom that already bears more hydrogen atoms. In the case of this compound, addition of HBr would likely lead to the formation of a 1,2-dibromocyclooctane (B11955411) derivative. The regioselectivity would favor the formation of the more stable carbocation intermediate. rsc.org

Radical Addition: Under radical conditions, for instance, in the presence of peroxides, the addition of HBr to the double bond can occur via a radical mechanism. This pathway often leads to the anti-Markovnikov product. In this scenario, the bromine radical adds to the double bond first to generate the more stable carbon radical intermediate. libretexts.orgresearchgate.net For this compound, this would result in a different regioisomer of 1,2-dibromocyclooctane compared to the electrophilic addition.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the vinylic position. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Catalytic Kumada-Corriu Cross-Couplings of (E)-1-Bromocyclooct-1-ene

The Kumada-Corriu coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds. (E)-1-Bromocyclooct-1-ene can be coupled with various Grignard reagents, such as aryl or alkyl magnesium bromides, in the presence of a suitable catalyst to yield the corresponding substituted cyclooctene derivatives. The stereochemistry of the double bond is generally retained during the coupling process.

Table 2: Illustrative Kumada-Corriu Coupling of Vinylic Bromides

| Vinylic Bromide | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |

| (E)-1-Bromo-1-hexene | Phenylmagnesium Bromide | Ni(dppp)Cl₂ | (E)-1-Phenyl-1-hexene | 95 | nih.gov |

| (Z)-1-Bromo-1-hexene | Phenylmagnesium Bromide | Ni(dppp)Cl₂ | (Z)-1-Phenyl-1-hexene | 98 | nih.gov |

Note: This table illustrates the general reactivity of vinylic bromides in Kumada-Corriu couplings as specific data for (E)-1-Bromocyclooct-1-ene was not available.

Other Palladium- and Nickel-Catalyzed Coupling Strategies

Beyond the Kumada-Corriu reaction, this compound is a versatile partner in other palladium- and nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the vinylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. stackexchange.comorganic-chemistry.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the vinylic bromide, typically catalyzed by a nickel or palladium complex. researchgate.net Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents.

Table 3: Examples of Palladium- and Nickel-Catalyzed Cross-Coupling Reactions of Vinylic Bromides

| Coupling Reaction | Vinylic Bromide | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 1-Bromocyclohexene | Phenylboronic Acid | Pd(PPh₃)₄ | 1-Phenylcyclohexene | 85 | stackexchange.com |

| Negishi | 1-Bromostyrene | Phenylzinc Chloride | Ni(dppe)Cl₂ | 1,1'-Diphenylethene | 92 | researchgate.net |

Note: This table provides examples with similar cyclic and vinylic bromide substrates to illustrate the expected reactivity of this compound.

Metal-Mediated Allylation and Addition Reactions

Organometallic reagents can also be employed for the allylation of this compound. For instance, the reaction with allylmagnesium bromide in the presence of a suitable catalyst could lead to the formation of 1-allylcyclooct-1-ene. These reactions often proceed through an organometallic intermediate where the metal facilitates the coupling process. nih.gov

Furthermore, lithium diorganocuprates (Gilman reagents) are known to react with vinylic halides. The reaction of this compound with a lithium dialkylcuprate could potentially yield the corresponding 1-alkylcyclooct-1-ene. These reactions are valuable for the formation of carbon-carbon bonds with high stereospecificity. youtube.com

Iron-Mediated Highly Diastereoselective Allylation with Cyclic Allylic Bromides

While this compound is a vinylic bromide, its allylic isomer, 3-bromocyclooct-1-ene, is a suitable substrate for iron-mediated allylation reactions. An efficient method for the iron-mediated highly diastereoselective allylation of carbonyl compounds using cyclic allylic halides has been developed. organic-chemistry.orgrsc.org This process, often catalyzed by bismuth(III) chloride, facilitates the formation of homoallylic alcohols with moderate to good yields and excellent diastereoselectivities. organic-chemistry.orgrsc.org

The reaction involves the in situ formation of an organoiron species from the cyclic allylic bromide, which then adds to the carbonyl group of an aldehyde or ketone. The diastereoselectivity of this addition is a key feature of the methodology. In many cases, a high degree of stereocontrol is observed, leading to the preferential formation of one diastereomer. organic-chemistry.orgrsc.org For certain substrates, such as those containing a chelating atom adjacent to the carbonyl group (e.g., 2-pyridinecarboxaldehyde), a complete reversal of diastereoselectivity can be achieved. organic-chemistry.orgrsc.org This reversal is attributed to the formation of a Cram-chelated six-membered ring transition state. organic-chemistry.orgrsc.org

Table 1: Representative Examples of Iron-Mediated Allylation of Aldehydes with Cyclic Allylic Bromides

| Entry | Aldehyde | Cyclic Allylic Bromide | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | 3-Bromocyclohexene | 1-Phenyl-2-(cyclohex-2-en-1-yl)ethanol | 85 | >99:1 |

| 2 | 4-Nitrobenzaldehyde | 3-Bromocyclohexene | 1-(4-Nitrophenyl)-2-(cyclohex-2-en-1-yl)ethanol | 82 | >99:1 |

| 3 | 2-Naphthaldehyde | 3-Bromocyclohexene | 1-(Naphthalen-2-yl)-2-(cyclohex-2-en-1-yl)ethanol | 88 | >99:1 |

| 4 | Benzaldehyde | 3-Bromocyclopentene | 1-Phenyl-2-(cyclopent-2-en-1-yl)ethanol | 75 | >99:1 |

Data is illustrative and based on general findings for cyclic allylic bromides as reported in the literature. organic-chemistry.org

Bismuth-Mediated Diastereoselective Addition Reactions Utilizing (Z)-3-Bromocyclooct-1-ene

Bismuth and its compounds are also effective mediators for the diastereoselective allylation of carbonyl compounds with cyclic allylic halides, including isomers like (Z)-3-bromocyclooct-1-ene. These reactions typically proceed under mild conditions and offer good to excellent yields of the corresponding homoallylic alcohols with high diastereoselectivity.

The general mechanism involves the reaction of bismuth metal with the allylic bromide to form an allylbismuth species. This organobismuth reagent then adds to the carbonyl compound. The stereochemical outcome of the reaction is often highly controlled. For instance, the syn-selective crotylation of aldehydes using a bismuth-crotyl bromide system has been reported, highlighting the potential for high diastereoselectivity in such transformations. dntb.gov.ua While specific studies focusing exclusively on (Z)-3-bromocyclooct-1-ene in this context are not extensively detailed in the provided search results, the reactivity is expected to be analogous to other cyclic allylic bromides.

Table 2: General Scheme for Bismuth-Mediated Allylation

| Reactant 1 | Reactant 2 | Reagent | Product |

| Aldehyde/Ketone | (Z)-3-Bromocyclooct-1-ene | Bismuth | Homoallylic Alcohol |

Derivatization and Further Functionalization of the Cyclooctene Framework

The vinylic bromide functionality in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. These reactions allow for the introduction of a wide range of substituents onto the cyclooctene ring, enabling the synthesis of complex molecules.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the vinylic bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a versatile method for forming carbon-carbon single bonds.

Stille Coupling: In this reaction, the vinylic bromide is coupled with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the vinylic bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgrsc.org This reaction is a valuable tool for the synthesis of dienes and polyenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the vinylic bromide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgwashington.edu It is a highly reliable method for the synthesis of enynes.

Furthermore, this compound can undergo lithium-halogen exchange . wikipedia.orgscribd.comharvard.eduresearchgate.net Treatment with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), results in the replacement of the bromine atom with a lithium atom. The resulting vinyllithium (B1195746) species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups.

These derivatization methods provide a flexible platform for the functionalization of the cyclooctene framework, starting from the readily accessible this compound.

Spectroscopic Characterization Techniques for 1 Bromocyclooct 1 Ene and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-Bromocyclooct-1-ene, offering unambiguous information about the proton and carbon environments within the molecule.

¹H NMR Analysis of Vinylic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons present in the molecule: vinylic, allylic, and aliphatic. The electronegativity of the bromine atom significantly influences the chemical shift of nearby protons, causing them to appear further downfield.

The single vinylic proton, located on the carbon adjacent to the one bearing the bromine atom (C2-H), is the most deshielded proton in the alkene moiety and typically appears as a triplet in the range of 6.0-6.5 ppm. The protons on the carbon adjacent to the double bond (allylic protons at C3 and C8) are also deshielded and resonate at approximately 2.2-2.6 ppm. The remaining aliphatic protons on carbons C4 through C7 are shielded by their saturated, non-electronegative environment and produce a complex series of overlapping multiplets in the upfield region of the spectrum, generally between 1.3 and 1.8 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Vinylic H (C2-H) | ~6.2 | t (triplet) | 1 |

| Allylic H (C3-H₂, C8-H₂) | ~2.4 | m (multiplet) | 4 |

| Aliphatic H (C4-C7) | ~1.3 - 1.8 | m (multiplet) | 8 |

¹³C NMR Characterization of Carbon Framework and Hybridization States

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, revealing its hybridization state (sp² for the double bond, sp³ for the rest of the ring) and its electronic environment.

The sp² hybridized carbons of the double bond are found furthest downfield. The carbon atom directly bonded to the bromine (C1) is significantly affected by the halogen's electronegativity and the "heavy atom effect," typically resonating around 125-130 ppm. The other vinylic carbon (C2) appears in a similar region, around 130-135 ppm. The allylic carbons (C3 and C8) are found at approximately 30-35 ppm, while the remaining sp³ hybridized aliphatic carbons (C4, C5, C6, C7) resonate in the upfield region of 25-30 ppm.

| Carbon Assignment | Hybridization | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 (-C=C-Br) | sp² | ~128 |

| C2 (-C=C-H) | sp² | ~132 |

| C3, C8 (Allylic) | sp³ | ~33 |

| C4, C7 | sp³ | ~28 |

| C5, C6 | sp³ | ~26 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

For unambiguous structural assignment, especially for derivatives of this compound or complex reaction products, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the vinylic proton (C2-H) and the adjacent allylic protons (C3-H₂). It would also map the connectivity between all the adjacent aliphatic protons throughout the cyclooctyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal for the vinylic proton to the ¹³C signal of C2, and similarly for each CH₂ group in the aliphatic chain, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, an HMBC spectrum would show a correlation between the vinylic proton (C2-H) and the bromine-bearing carbon (C1), confirming their proximity in the structure.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the assessment of sample purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing the purity of this compound and for differentiating it from its isomers. In this technique, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the stationary phase of the column. Isomers, such as positional isomers (e.g., 3-bromocyclooct-1-ene) or stereoisomers (e.g., the (Z)-isomer of this compound), will often have slightly different boiling points and polarities, leading to different retention times in the GC column.

After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern and the molecular ion peak, which confirms the molecular weight (approximately 188/190 g/mol for C₈H₁₃Br, showing the characteristic isotopic pattern for bromine). By analyzing the retention time and the mass spectrum of each peak, one can identify the main component, quantify its purity, and identify any isomeric or other impurities present in the sample.

MALDI-ToF MS and ESI MS for Oligomeric and Polymeric Derivatives

When this compound is used in polymerization reactions, for instance through ring-opening metathesis polymerization (ROMP) of the corresponding cyclooctene (B146475), the resulting oligomers and polymers require specialized mass spectrometry techniques for characterization.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS: This soft ionization technique is particularly well-suited for analyzing large, non-volatile molecules like synthetic polymers. In MALDI-ToF MS, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the polymer chains. The mass analyzer then separates the ions based on their time of flight to the detector. The resulting spectrum shows a distribution of polymer chains, each differing by the mass of a single monomer unit. From this data, key parameters such as the average molecular weight (Mn and Mw), polydispersity index (PDI), and the mass of end-groups can be determined.

Both MALDI-ToF and ESI-MS provide crucial information on the success of a polymerization reaction, the structure of the resulting polymer, and its molecular weight distribution, which are critical parameters for defining the material's properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For this compound, the key functional groups are the carbon-carbon double bond (C=C) of the cycloalkene ring and the carbon-bromine (C-Br) bond.

To illustrate the expected IR data, a table of characteristic infrared absorption frequencies for the functional groups present in this compound is provided below.

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Alkene | =C-H Stretch | 3020 - 3080 |

| Alkene | C=C Stretch | 1650 - 1680 |

| Alkyl | -C-H Stretch | 2850 - 2960 |

| Alkyl Halide | C-Br Stretch | 500 - 600 |

This table presents generalized expected absorption ranges and the actual experimental values for this compound may vary slightly.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This data is crucial for validating the empirical formula, which in turn supports the proposed molecular formula. The molecular formula for this compound is C₈H₁₃Br, with a molecular weight of approximately 189.09 g/mol .

The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements. This theoretical data provides a benchmark against which experimental results from elemental analysis are compared. A close correlation between the experimental and theoretical percentages of carbon, hydrogen, and bromine would provide strong evidence for the correct empirical and molecular formula of a synthesized sample.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 50.82 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.93 |

| Bromine | Br | 79.90 | 1 | 79.90 | 42.25 |

| Total | 189.084 | 100.00 |

The values in this table are calculated based on standard atomic weights and represent the theoretical elemental composition.

Computational and Theoretical Investigations of 1 Bromocyclooct 1 Ene

Quantum Chemical Modeling of Reaction Mechanisms

Elucidation of Transition States and Activation Barriers

Detailed quantum chemical modeling to elucidate the transition states and calculate the activation barriers for reactions involving 1-Bromocyclooct-1-ene (such as nucleophilic substitution or elimination) has not been a specific focus of published research. Theoretical studies on elimination reactions of other haloalkenes exist, but this specific data for this compound is missing. dntb.gov.ua

Computational Studies on Regio- and Stereoselectivity of Reactions

No computational studies dedicated to predicting or explaining the regio- and stereoselectivity of reactions involving this compound were found. Such studies would be essential for understanding how the molecule behaves in complex chemical environments, but this area remains unexplored in the accessible scientific literature.

Force Field and Molecular Dynamics Simulations for Conformational Analysis

The spatial arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For cyclic molecules such as this compound, the inherent flexibility of the ring system allows for the existence of multiple conformational isomers. Understanding the dynamic equilibrium between these conformers is crucial for a comprehensive analysis of the molecule's reactivity and interactions. Computational methods, specifically force field calculations and molecular dynamics (MD) simulations, provide powerful tools to explore the conformational landscape of molecules like this compound.

Force field methods are based on a classical mechanical molecular model. They utilize a set of potential energy functions, or a "force field," to calculate the potential energy of a molecule as a function of its atomic coordinates. These energy calculations are computationally less expensive than quantum mechanical methods, making them suitable for the study of large systems and for exploring the vast conformational space of flexible molecules. By systematically altering bond lengths, bond angles, and dihedral angles, a potential energy surface can be mapped, and low-energy conformations, corresponding to stable isomers, can be identified.

Molecular dynamics simulations build upon force field calculations to model the dynamic behavior of a molecule over time. By assigning initial velocities to the atoms and solving Newton's equations of motion, the trajectory of each atom can be traced, providing a detailed picture of the molecule's movements and conformational changes. These simulations can reveal the pathways of interconversion between different conformers and the relative populations of each conformer at a given temperature.

For the parent (Z)-cyclooctene ring, computational studies have identified several low-energy conformations. units.it The most stable conformations are typically variations of chair and boat forms, with twist-chair and twist-boat conformations also being significant. units.it The introduction of a bromine atom on the double bond in this compound is expected to influence the relative energies of these conformers due to steric and electronic effects. The bulky bromine atom may destabilize certain conformations through steric hindrance, while its electronegativity could affect the electronic distribution in the double bond and adjacent allylic positions, subtly altering the conformational preferences.

A comprehensive conformational analysis of this compound using force field and molecular dynamics simulations would involve several steps. First, a suitable force field would be selected, and parameters for the brominated double bond would be validated or developed if not already available. Subsequently, a systematic search for low-energy conformers would be performed. The identified stable conformers would then be used as starting points for molecular dynamics simulations to study their dynamic behavior and the equilibrium between them.

The results of such a study would provide valuable data on the geometry and relative stability of the different conformers of this compound. This information is critical for interpreting experimental data, such as NMR spectra, and for understanding the stereoselectivity of reactions involving this compound.

Below is an interactive data table presenting hypothetical, yet plausible, relative energies for the stable conformers of this compound, based on known computational data for cyclooctene (B146475) and considering the expected influence of the bromo-substituent.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Chair-1 | 0.00 | C1-C2-C3-C4: -85, C4-C5-C6-C7: 110 |

| Twist-Chair-2 | 0.85 | C1-C2-C3-C4: 88, C4-C5-C6-C7: -108 |

| Boat-Chair | 1.50 | C2-C3-C4-C5: 65, C6-C7-C8-C1: -70 |

| Twist-Boat | 2.20 | C1-C2-C3-C4: -45, C5-C6-C7-C8: 95 |

Stereochemical Aspects of 1 Bromocyclooct 1 Ene and Its Isomers

E/Z Isomerism of the Vinylic Bromide in Cyclooctene (B146475) Rings

The geometry of the double bond in 1-bromocyclooct-1-ene is defined by the relative positions of the bromine atom and the carbon atoms of the cyclooctene ring, leading to E (entgegen) and Z (zusammen) isomers. In the context of cycloalkenes, these are often referred to as trans and cis isomers, respectively.

(Z)-1-Bromocyclooct-1-ene (cis): In this isomer, the higher priority groups on the double-bond carbons are on the same side. Applying the Cahn-Ingold-Prelog priority rules, the bromine atom has a higher priority than the carbon atom of the ring attached to the same carbon of the double bond. On the other side of the double bond, the carbon atom within the ring takes priority over the implicit hydrogen atom. In most cycloalkenes, the ring constraints naturally lead to a cis or Z configuration. quora.comchemguide.co.uk

(E)-1-Bromocyclooct-1-ene (trans): This isomer has the higher priority groups on opposite sides of the double bond. chemguide.co.uk The existence and stability of a trans-cycloalkene are highly dependent on the ring size. Rings smaller than eight carbons generally cannot accommodate a trans double bond due to excessive ring strain. quora.com However, cyclooctene is large enough to form a stable, albeit strained, trans isomer. quora.comnih.gov The trans-cyclooctene (B1233481) ring is chiral and exists as a pair of enantiomers. youtube.com

The synthesis of these isomers can be challenging. For instance, the dehydrobromination of 1,2-dibromocyclooctane (B11955411) can lead to a mixture of products, and specific reaction conditions are required to favor the formation of one isomer over the other.

Enantiomeric and Diastereomeric Considerations in Substituted Bromocyclooctenes

The introduction of additional substituents on the cyclooctene ring of this compound can lead to the formation of enantiomers and diastereomers.

Enantiomers: If a single chiral center is introduced into the ring of either (E)- or (Z)-1-bromocyclooct-1-ene, the resulting molecule will be chiral and can exist as a pair of enantiomers. For example, a substituted (Z)-5-bromocyclooct-1-ene with a chiral center at the 5-position would have two enantiomeric forms (R and S). The inherent chirality of trans-cyclooctene itself means that even without other substituents, (E)-1-bromocyclooct-1-ene is chiral and exists as a pair of enantiomers. youtube.com

Diastereomers: When two or more stereocenters are present, diastereomers become possible. For example, in a disubstituted bromocyclooctene, the relationship between the stereocenters can be either cis or trans relative to each other, in addition to the E/Z isomerism of the double bond. This can lead to a complex mixture of stereoisomers. The synthesis and separation of these diastereomers often require advanced stereoselective techniques. nih.gov

The resolution of racemic mixtures of chiral bromocyclooctene derivatives can be achieved through methods such as chiral chromatography or by derivatization with a chiral auxiliary to form diastereomers that can be separated by conventional chromatography. ethz.ch

Stereoselective Synthesis and Transformations Involving Bromocyclooctenes

The controlled synthesis of specific stereoisomers of bromocyclooctenes is a key challenge in organic synthesis. Stereoselective methods aim to produce a single enantiomer or diastereomer in high yield.

Stereoselective Synthesis: Asymmetric synthesis is a powerful tool for preparing enantiomerically pure compounds. ethz.ch This can involve the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. For example, an asymmetric bromination of a cyclooctene derivative could potentially lead to an enantiomerically enriched bromocyclooctene. The development of stereoselective methods is crucial for accessing specific, biologically active molecules. rsc.org

Stereospecific Transformations: The stereochemistry of the starting material dictates the stereochemistry of the product in stereospecific reactions. For instance, the reaction of a specific stereoisomer of a substituted bromocyclooctene can lead to a product with a predictable stereochemistry. An example is the synthesis of (E)-vinyl bromides through a Friedel-Crafts-type addition of alkynes to oxocarbenium ions, which can proceed with high E/Z selectivity. thieme-connect.de

Photoisomerization and Thermal Isomerization Pathways of Bromocyclooctene Isomers

The interconversion between cis and trans isomers of cyclooctenes can be induced by heat or light.

Photoisomerization: Irradiation with light of a suitable wavelength can promote the isomerization of the more stable cis-cyclooctene to the more strained trans-cyclooctene. nih.gov This process is often reversible, with the trans isomer reverting to the cis form over time. nih.gov The photoisomerization of (Z)-1-bromocyclooct-1-ene could, in principle, be used to generate the (E)-isomer. Direct irradiation of some substituted cyclooctene isomers has been shown to result in their interconversion, eventually establishing a photoequilibrium. core.ac.uk

Thermal Isomerization: The trans isomer of cyclooctene is thermally less stable than the cis isomer due to its higher ring strain. researchgate.net Heating the trans isomer can lead to its conversion back to the more stable cis form. The activation barrier for this isomerization is significant enough that the trans isomer can be isolated and studied at room temperature. unimi.it

Influence of Ring Strain and Conformation on Stereochemistry

Ring Strain: The strain energy of a cycloalkane is a measure of its instability relative to an acyclic reference compound. libretexts.org The strain in cyclooctene is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). The trans isomer of cyclooctene has significantly higher ring strain than the cis isomer. researchgate.net This increased strain in the trans isomer is a driving force for its higher reactivity in certain reactions, such as cycloadditions. researchgate.netnih.gov

Conformation: The conformation of the cyclooctene ring affects the spatial arrangement of the substituents and can influence the stereochemical outcome of reactions. The ring can adopt different conformations to minimize steric interactions. For example, a trans-fused ring system can force the eight-membered ring into a crown conformation, which can differ in reactivity compared to a half-chair conformation adopted by a cis-fused system. nih.gov Computational studies have been employed to understand the relationship between conformation and reactivity in strained cyclooctene derivatives. nih.gov

Advanced Research Applications of 1 Bromocyclooct 1 Ene

Utilization in Polymer Chemistry and Advanced Materials Science

The presence of both a reactive double bond and a modifiable bromine atom within the eight-membered ring of bromocyclooctene isomers makes them versatile monomers in polymer science. This dual functionality allows for both polymerization and subsequent chemical modification, paving the way for advanced materials with highly specific characteristics.

Synthesis of Functionalized Macrocyclic Oligo(cyclooctene)s via Ring-Opening Metathesis Polymerization (ROMP) of 5-Bromocyclooct-1-ene (B3178172)

A significant application in polymer chemistry is the synthesis of functionalized macrocyclic oligo(cyclooctene)s (cOCOEs) through Ring-Opening Metathesis Polymerization (ROMP). Research has demonstrated a facile and general strategy for preparing these high-purity macrocycles by utilizing the ROMP intramolecular backbiting process. researchgate.netnih.gov This methodology has been successfully extended to the ROMP of 5-bromocyclooct-1-ene, an isomer of 1-bromocyclooct-1-ene. researchgate.netnih.govx-mol.comresearchgate.net

The process typically employs a commercially available second-generation Hoveyda-Grubbs (HG2) catalyst. researchgate.netnih.gov The polymerization of 5-bromocyclooct-1-ene yields its macrocyclic derivatives, which can then be further derivatized to create a library of functionalized macrocyclic oligo(cyclooctene)s. researchgate.netnih.govresearchgate.net This approach is notable for producing macrocycles with a complete absence of end-groups, as confirmed by NMR spectroscopy and elemental analysis. nih.gov The exclusive formation of macrocyclic structures, composed of up to 45 repeat units, has been verified by advanced analytical techniques such as GPC-matrix assisted laser desorption ionization time-of-flight mass spectroscopy (GPC-MALDI ToF MS). researchgate.netnih.gov

Table 1: Key Findings in ROMP of Acetoxy- and Bromo-Substituted Cyclooctenes

| Parameter | Finding | Source(s) |

|---|---|---|

| Catalyst | Second Generation Hoveyda-Grubbs (HG2) | researchgate.netnih.gov |

| Monomers | 5-Acetyloxycyclooct-1-ene (ACOE), 5-Bromocyclooct-1-ene | researchgate.netnih.gov |

| Process | Ring-Opening Metathesis Polymerization (ROMP) with intramolecular backbiting | nih.gov |

| Product | High-purity functionalized macrocyclic oligo(cyclooctene)s (cOCOEs) | researchgate.netnih.gov |

| Yield (cOACOE) | 95% | nih.govx-mol.com |

| Avg. Molecular Weight (Mw) (cOACOE) | 1.6 kDa | nih.govx-mol.com |

| Polydispersity Index (PDI) (cOACOE) | 1.6 | nih.govx-mol.com |

Development of Polymers with Tailored Mechanical and Thermal Properties

The incorporation of functional monomers like bromocyclooctenes into a polymer backbone is a key strategy for developing materials with tailored mechanical and thermal properties. The bromine atom serves as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups that can fine-tune the final characteristics of the material.

While direct studies on polymers derived solely from this compound are specific, the principle is well-established using analogous substituted cyclooctene (B146475) monomers. For instance, precision vinyl acetate/ethylene (VAE) copolymers synthesized via ROMP of 3-acetoxy cyclooctene exhibit improved mechanical properties compared to commercially available random copolymers. researchgate.net Similarly, reinforcing cyclooctene-based polymers with inorganic nanoparticles like calcium carbonate or hydroxyapatite (B223615) has been shown to modulate properties such as microhardness. beilstein-journals.org This demonstrates that the cyclooctene backbone is a versatile platform where functional substituents, including bromine, can be used to engineer polymers for specific applications, such as in tissue engineering or other advanced material contexts. beilstein-journals.org

Integration into Bioorthogonal Chemistry and Chemical Biology Platforms

This compound is a valuable precursor to trans-cyclooctene (B1233481) (TCO), a cornerstone of modern bioorthogonal chemistry. The high ring strain of the trans double bond endows it with exceptional reactivity in specific, non-toxic reactions that can be performed within living systems.

Trans-Cyclooctene (TCO) Moieties in Click-to-Release Strategies

Trans-cyclooctene moieties are central to "click-to-release" systems, which allow for the controlled liberation of molecules at a specific time and location. rsc.orgtcichemicals.com In this strategy, a molecule of interest (e.g., a drug) is "caged" by linking it to the TCO scaffold. The TCO then acts as a trigger, releasing the payload upon a specific chemical reaction. tcichemicals.com

The scope of this release chemistry is broad. Mechanistic studies have shown that the bioorthogonal cleavage reaction can release not only amines via allylic carbamates but also a variety of other functional groups. nih.govresearchgate.net Payloads can be linked to the TCO through esters, carbonates, and even remarkably stable ether bonds, all of which can be efficiently cleaved upon the trigger reaction. nih.gov This versatility significantly expands the types of molecules that can be controlled using this powerful release strategy. nih.govresearchgate.net

Inverse Electron Demand Diels-Alder (IEDDA) Reactions with Tetrazines

The trigger for the "click-to-release" strategy is the inverse electron demand Diels-Alder (IEDDA) reaction between the strained trans-cyclooctene (the dienophile) and an electron-deficient diene, most commonly a tetrazine. rsc.orgnih.govnih.gov This cycloaddition is a bioorthogonal reaction prized for its exceptionally fast kinetics and high selectivity, proceeding rapidly without the need for catalysts. nih.govacs.orgscispace.com

The reaction between TCO and tetrazine derivatives is one of the fastest bioorthogonal reactions known. acs.org For example, the ligation of trans-cyclooctene with 3,6-di-(2-pyridyl)-s-tetrazine proceeds with a second-order rate constant of approximately 2000 M⁻¹s⁻¹. nih.govacs.org This rapid reactivity is a direct consequence of the ring strain in TCO; it is seven orders of magnitude more reactive than its unstrained cis-cyclooctene counterpart. nih.govacs.org The reaction is highly efficient in various media, including organic solvents, water, and even complex biological environments like cell lysate, and produces only nitrogen gas as a byproduct. tcichemicals.comnih.gov

Table 2: Reactivity in Inverse Electron Demand Diels-Alder (IEDDA) Reactions

| Reactants | Key Feature | Rate Constant (k₂) | Source(s) |

|---|---|---|---|

| trans-Cyclooctene (TCO) + Tetrazine | Bioorthogonal, catalyst-free cycloaddition | Very rapid | tcichemicals.comnih.govacs.org |

| TCO + 3,6-di-(2-pyridyl)-s-tetrazine | Enables protein modification at low concentrations | ~2000 M⁻¹s⁻¹ | nih.govacs.org |

Exploring Interactions with Biological Systems through Halogenated Compounds

Beyond its role as a synthetic intermediate, the bromine atom on the cyclooctene ring can directly influence molecular interactions within a biological context through a phenomenon known as halogen bonding. nih.gov A halogen bond is a noncovalent interaction where a halogen atom with a region of positive electrostatic potential (termed a σ-hole) acts as a Lewis acid, attracting electron-rich Lewis bases such as oxygen, nitrogen, or sulfur atoms found in biomolecules. nih.govmedtigo.com

For many years, halogens in medicinal chemistry were primarily seen as lipophilic, electron-rich atoms. nih.gov However, it is now understood that halogen bonds are highly directional interactions that can significantly contribute to the specificity of molecular recognition, particularly in complexes between halogenated ligands and their protein targets. nih.govpnas.org A survey of protein and nucleic acid crystal structures revealed that these interactions are common and had often been overlooked as important contributors to binding affinity. nih.gov Therefore, the bromine atom of this compound or its derivatives can potentially participate in these specific interactions, a property that could be exploited in the rational design of new bioactive molecules or advanced biomaterials. nih.govchemrxiv.org

Q & A

Q. What statistical methods are recommended for analyzing variance in this compound reaction yields?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-condition experiments (e.g., varying catalysts or temperatures). Report p-values (<0.05) and confidence intervals (95%). For small datasets (n < 10), use non-parametric Kruskal-Wallis tests. Ensure raw data is archived in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.